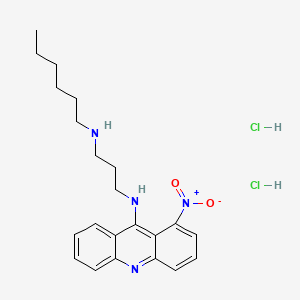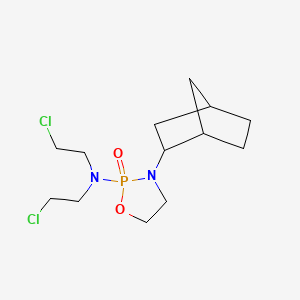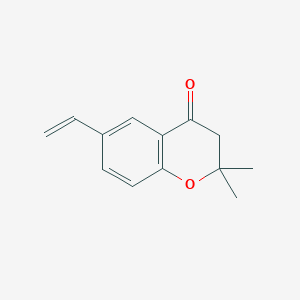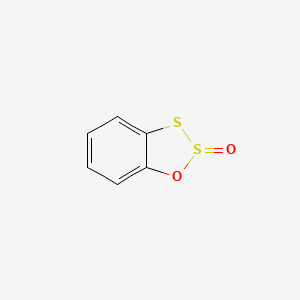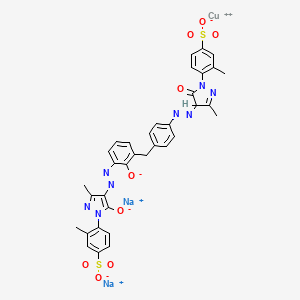
Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium is a complex chemical compound that features a cuprate ion coordinated with a highly substituted azo compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination with copper ions. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the azo bonds and forming amines.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of copper, while reduction may produce amines from the azo groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to its unique coordination environment and reactivity.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine
Industry
In industry, this compound may be used in the production of dyes, pigments, or other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include coordination with metal ions, electron transfer processes, and binding to specific sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium
- This compound
Uniqueness
This compound is unique due to its specific coordination environment, the presence of multiple azo groups, and its potential reactivity. These features distinguish it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
73324-03-5 |
|---|---|
Formule moléculaire |
C35H28CuN8O9S2.2Na C35H28CuN8Na2O9S2 |
Poids moléculaire |
878.3 g/mol |
Nom IUPAC |
copper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-2-oxidophenyl]methyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O9S2.Cu.2Na/c1-19-16-26(53(47,48)49)12-14-29(19)42-34(45)31(21(3)40-42)38-36-25-10-8-23(9-11-25)18-24-6-5-7-28(33(24)44)37-39-32-22(4)41-43(35(32)46)30-15-13-27(17-20(30)2)54(50,51)52;;;/h5-17,31,44,46H,18H2,1-4H3,(H,47,48,49)(H,50,51,52);;;/q;+2;2*+1/p-4 |
Clé InChI |
PQULSEJFZXKQDN-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)CC4=C(C(=CC=C4)N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
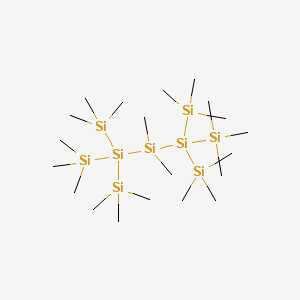
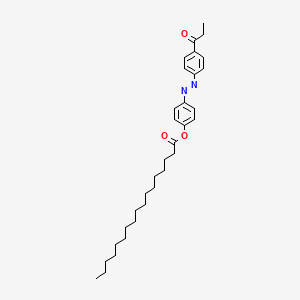
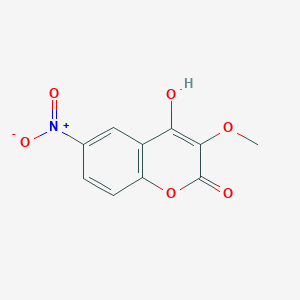
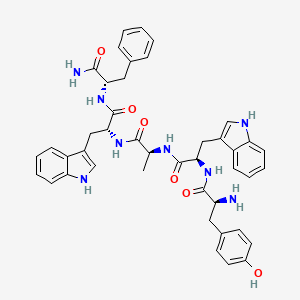

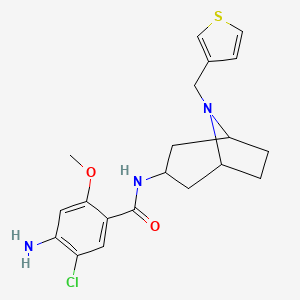
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
